molecular formula C17H15F3O B1327443 3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone CAS No. 898769-01-2

3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone

Cat. No.: B1327443
CAS No.: 898769-01-2
M. Wt: 292.29 g/mol
InChI Key: BETBHEDHUHIAGX-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone (CAS 898769-01-2) is an organic compound with a molecular formula of C 17 H 15 F 3 O and a molecular weight of 292.3 g/mol . This propiophenone derivative features both a 4-methylphenyl and a 3-trifluoromethylphenyl group, making it a valuable building block in medicinal chemistry and materials science research . The trifluoromethyl group is of particular interest due to its ability to influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in the development of agrochemicals and pharmaceuticals . The compound's defined structure, represented by the canonical SMILES CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F, serves as a versatile precursor for the synthesis of more complex molecules . With a calculated density of approximately 1.178 g/cm³ and a high boiling point of around 363°C, it is suitable for reactions requiring elevated temperatures . Researchers utilize this compound strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any form of personal use. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-12-5-7-13(8-6-12)9-10-16(21)14-3-2-4-15(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETBHEDHUHIAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644138
Record name 3-(4-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-01-2
Record name 3-(4-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-3’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methylbenzoyl chloride and 3-trifluoromethylacetophenone as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Produces

Biological Activity

3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone, commonly referred to as a trifluoromethyl ketone, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H14F3O
  • CAS Number : 898769-01-2
  • Molecular Weight : 284.28 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • HCC38 (breast cancer)
  • HL60 (leukemia)

In a study utilizing the MTT assay, it was found that the compound induces apoptosis in these cell lines, leading to reduced cell viability. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, which are critical pathways in apoptosis induction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against several bacterial strains, potentially through mechanisms such as disruption of bacterial cell membranes or inhibition of key metabolic enzymes. The specific bacterial strains tested include:

  • Staphylococcus aureus
  • Escherichia coli

These studies indicate that this compound may serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and activating caspases.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing further proliferation.
  • Antimicrobial Mechanism : The trifluoromethyl group may enhance interaction with bacterial targets, leading to increased efficacy against microbial pathogens .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivitySignificant cytotoxicity in MCF7 and HL60 cell lines with apoptosis induction observed.
Study 2Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli; potential for development as an antimicrobial agent.
Study 3Mechanistic InsightsDemonstrated G2/M phase arrest in cancer cells; detailed apoptotic pathway analysis indicated caspase activation .

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : The compound has shown potential in binding to specific receptors, which could modulate their activity and influence various biological processes .

Applications in Medicinal Chemistry

  • Pharmacological Research : The structural features of 3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone make it a candidate for developing new pharmaceuticals targeting enzyme inhibition or receptor modulation.
  • Anticancer Studies : Similar compounds have demonstrated the ability to inhibit cell proliferation in cancer cells, suggesting that this compound may also have anticancer properties .

Material Science Applications

The unique chemical structure of this compound allows for potential applications in materials science:

  • Polymer Synthesis : Due to its reactivity, it can be utilized as a monomer in polymerization processes to create materials with specific properties.
  • Coatings and Adhesives : Its chemical stability and resistance to environmental factors make it suitable for use in coatings and adhesives.
  • Inhibition Studies : Research on structurally similar compounds has shown significant inhibition of cell proliferation at low concentrations. This suggests that this compound may also exhibit similar effects in targeted cancer therapies.
  • Receptor Modulation : Studies indicate that compounds with similar structures can modulate receptor activity effectively, paving the way for further exploration of this compound's potential therapeutic uses .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely C₁₇H₁₃F₃O (exact formula requires confirmation).
  • Molecular Weight : Estimated ~296.3 g/mol (based on analogous structures).
  • Synthesis: Prepared via Friedel-Crafts acylation or modified ketone coupling reactions, often using ionic liquids or acidic catalysts (e.g., HCl in ethanol) to enhance yield .

Comparison with Structurally Similar Compounds

A detailed comparison with analogous compounds is provided below, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone 3-(4-MePh), 3'-(CF₃) C₁₇H₁₃F₃O (est.) ~296.3 Pharmaceutical intermediates, specialty chemicals
4'-Methyl-3-chloropropiophenone 4'-Me, 3-Cl C₁₀H₁₁ClO 182.65 Organic synthesis (chlorinated ketone precursor)
3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone 3-(4-MeOPh), 3',4',5'-F₃ C₁₆H₁₃F₃O₂ 294.27 Fluorinated materials, liquid crystals
Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) 4-MePh, -CF₃ (pyrazole core) C₁₇H₁₄F₃N₃O₂S 381.37 NSAID (anti-inflammatory drug)
2.1 Substituent Effects on Reactivity and Stability
  • Trifluoromethyl (-CF₃) Group :
    • Enhances metabolic stability and lipophilicity in pharmaceuticals (e.g., Celecoxib) .
    • Electron-withdrawing nature increases resistance to nucleophilic attack, making the compound suitable for high-stability applications .
  • Methyl (-Me) vs. Methoxy (-OMe) :
    • Methyl provides steric hindrance without significant electronic effects, whereas methoxy donates electrons via resonance, altering reaction pathways (e.g., electrophilic substitution) .
  • Chlorine (-Cl): Less electron-withdrawing than -CF₃ but still enhances halogen bonding in intermediates (e.g., 4'-methyl-3-chloropropiophenone) .

Research Findings and Challenges

  • Stereochemical Complexity : NMR and X-ray crystallography are critical for resolving configurations in trifluoromethylated compounds (e.g., vicinal coupling constants in diastereomers) .
  • Supply Limitations: this compound is listed as discontinued by some suppliers, necessitating alternative synthetic routes .
  • Environmental Concerns : Fluorinated compounds require specialized disposal methods due to persistence in ecosystems .

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